molecular formula C22H20ClN3O3S2 B2689041 N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-57-7

N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2689041
CAS RN: 877655-57-7
M. Wt: 473.99
InChI Key: ALJSIDWKHJMTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O3S2 and its molecular weight is 473.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including thiazolopyrimidines, demonstrates the chemical versatility and potential for developing anti-inflammatory and analgesic agents. These compounds were found to have significant inhibitory activity on COX-2 selectivity, indicating potential for scientific research in pharmacology and medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Another study focused on the synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine derivatives, highlighting their potent anticancer activity against several human cancer cell lines. This research underscores the compound's relevance in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Biological Activities and Applications

  • A series of pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized for their antimicrobial properties, demonstrated significant antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents, reflecting the compound's potential application in addressing microbial resistance (Hossan et al., 2012).

  • The irreversible inactivation of the myeloperoxidase enzyme by a thiouracil derivative, which shares a structural motif with the specified compound, was studied for its potential in treating cardiovascular diseases. This research illustrates the compound's application in pharmacokinetics and drug disposition, offering insights into nonmetabolic routes of elimination (Dong et al., 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S2/c1-29-16-7-4-6-15(11-16)26-21(28)20-18(9-10-30-20)25-22(26)31-13-19(27)24-12-14-5-2-3-8-17(14)23/h2-8,11H,9-10,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJSIDWKHJMTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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